
6'-Chloro-2-((2-(diethylamino)ethyl)methylamino)-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a chloro group and a methyl group attached to the aniline ring, along with a diethylazanium chloride moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylaniline, which is prepared from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction.
Intermediate Formation: The intermediate compound is then reacted with 2-oxoethyl chloride to form 2-(2-chloro-6-methylanilino)-2-oxoethyl chloride.
Final Product Formation: The final step involves the reaction of the intermediate with methylamine and diethylamine to form 2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-methylaniline: A precursor in the synthesis of the compound.
2-chloro-5-methylaniline: Another substituted aniline with similar properties.
2-chloro-6-fluorobenzoic acid: A related compound with a different functional group.
Uniqueness
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
102489-52-1 |
|---|---|
Formule moléculaire |
C16H27Cl2N3O |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-methylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H26ClN3O.ClH/c1-5-20(6-2)11-10-19(4)12-15(21)18-16-13(3)8-7-9-14(16)17;/h7-9H,5-6,10-12H2,1-4H3,(H,18,21);1H |
Clé InChI |
KGWVMPVBCDESOV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN(C)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


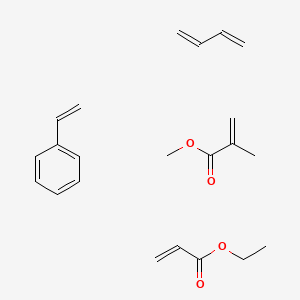

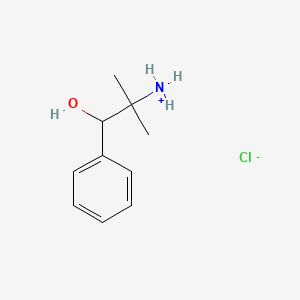
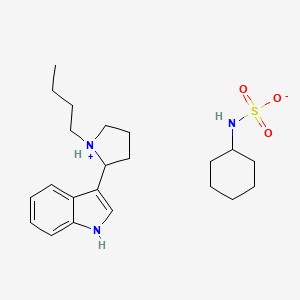
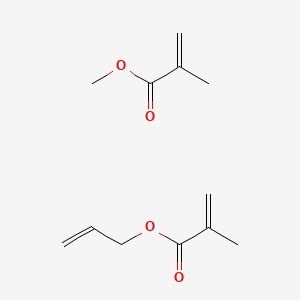
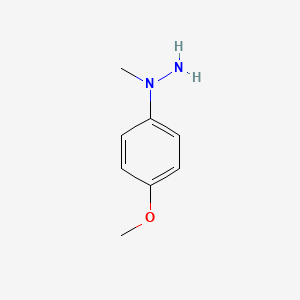
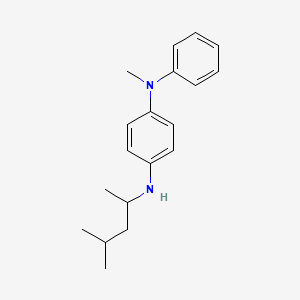

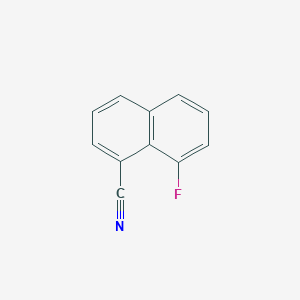

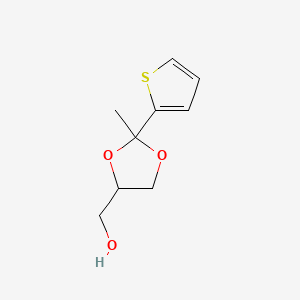
![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)


